1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
CAS No.: 1380447-77-7
Cat. No.: VC4555275
Molecular Formula: C8H9N3O2
Molecular Weight: 179.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380447-77-7 |
|---|---|
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.179 |
| IUPAC Name | 4-hydroxy-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
| Standard InChI | InChI=1S/C8H9N3O2/c1-4-7-5(12)3-6(13)9-8(7)11(2)10-4/h3H,1-2H3,(H2,9,12,13) |
| Standard InChI Key | PRGBOEWVCGDIKT-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=O)N2)O)C |
Introduction
Structural and Chemical Characteristics
Core Architecture and Tautomerism
The compound’s bicyclic system consists of a pyrazole ring fused to a pyridine ring at the 3,4-b positions. The pyridine ring adopts a partially saturated configuration due to the hydroxyl groups at C4 and C6, which facilitate keto-enol tautomerism. Computational studies confirm the 1H-tautomer (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-dione) as the predominant form, stabilized by 37.03 kJ/mol compared to the 2H-tautomer . This tautomeric preference arises from intramolecular hydrogen bonding between the N1-methyl group and the adjacent carbonyl oxygen, as evidenced by NMR and IR data .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Ring Assembly Strategies
Synthesis of pyrazolo[3,4-b]pyridines generally involves constructing either the pyridine or pyrazole ring onto a preformed partner. For 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol, two primary routes dominate:
Route 1: Pyridine Ring Formation
3-Amino-1-methylpyrazole reacts with a 1,3-dielectrophilic carbon source (e.g., β-keto esters) under acidic conditions. Cyclocondensation yields the pyridine ring, with subsequent oxidation introducing the 4,6-diol groups . This method leverages the pyrazole’s 1,3-NCC-dinucleophilicity, as demonstrated in analogous syntheses of 5-monosubstituted derivatives .
Route 2: Pyrazole Ring Formation
Preformed pyridine derivatives (e.g., 4,6-dihydroxypyridine) undergo annulation with hydrazine derivatives. Methylation at N1 and C3 is achieved using dimethyl sulfate or methyl iodide, though regioselectivity challenges necessitate careful optimization.
Reductive Cyclization
Recent advances employ reductive cyclization of pyrazolo-amino acids using Pd/C under hydrogenation conditions (4 bar H₂, 6 days). This method, validated for related pyrazolo-pyrazinones, affords moderate yields (71–89%) and high purity, as confirmed by LC-MS and elemental analysis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): Peaks at δ 2.26 (s, C6-CH₃), 2.83 (s, C3-CH₃), and 4.19 (s, N1-CH₃) confirm methyl substitution. The absence of aromatic protons at C4 and C6 supports the diketo tautomer .
-
¹³C NMR: Signals at δ 158.0 (C6) and 163.9 (C5) indicate carbonyl carbons, while δ 114.6 (C7a) and 130.9 (C3a) reflect aromaticity in the pyrazole ring .
Infrared Spectroscopy (IR)
Strong absorptions at 1644 cm⁻¹ (C=O) and 1627 cm⁻¹ (C=N) validate the diketo form. Broad O-H stretches (~3420 cm⁻¹) are absent, consistent with enol-keto tautomerization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume